6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one
CAS No.: 263364-68-7
Cat. No.: VC6851387
Molecular Formula: C21H11Cl3O2
Molecular Weight: 401.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 263364-68-7 |
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Molecular Formula | C21H11Cl3O2 |
Molecular Weight | 401.67 |
IUPAC Name | 6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one |
Standard InChI | InChI=1S/C21H11Cl3O2/c22-14-5-1-12(2-6-14)19-17-11-16(24)9-10-18(17)26-21(25)20(19)13-3-7-15(23)8-4-13/h1-11H |
Standard InChI Key | HOMMNGWMFFKCMN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
The molecular framework of 6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one consists of a chromen-2-one (coumarin) backbone with the following substituents:
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A chlorine atom at the 6-position of the benzopyrone ring.
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Two 4-chlorophenyl groups attached at the 3- and 4-positions.
The systematic IUPAC name reflects this substitution pattern:
6-Chloro-3,4-bis(4-chlorophenyl)-2H-chromen-2-one.
The compound’s molecular formula is C₂₁H₁₂Cl₃O₂, with a molecular weight of 410.68 g/mol. Its planar structure facilitates π-π stacking interactions, while the chlorine atoms enhance lipophilicity and electronic stability .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one can be achieved through modified Pechmann condensation or aldol-based coupling strategies, as demonstrated in analogous biscoumarin systems . A representative route involves:
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Starting Materials:
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6-Chloro-4-hydroxycoumarin (precursor).
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4-Chlorobenzaldehyde (aryl aldehyde linker).
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Aldol Condensation:
Base-catalyzed condensation of 6-chloro-4-hydroxycoumarin with 4-chlorobenzaldehyde forms an intermediate α,β-unsaturated ketone. -
Cyclization and Functionalization:
Acid-mediated cyclization yields the chromen-2-one core, followed by electrophilic aromatic substitution to introduce the second 4-chlorophenyl group.
Key Reaction Conditions:
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Solvent: Ethanol/water mixture.
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Catalyst: Piperidine or acetic acid.
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Temperature: 80–100°C under reflux.
Yield Optimization
Reaction parameters significantly impact yields:
Parameter | Optimal Range | Yield (%) |
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Molar Ratio (Coumarin:Aldehyde) | 2:1 | 78–82 |
Reaction Time | 6–8 hours | 80 |
Temperature | 90°C | 85 |
Side products may include mono-substituted intermediates or over-chlorinated derivatives, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (500 MHz, DMSO-d₆) data for the compound:
δ (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
7.82 | d (J=2.5 Hz) | 1H | H-5 (coumarin) |
7.64 | dd (J=8.7, 2.5 Hz) | 2H | H-7, H-8 (coumarin) |
7.45–7.32 | m | 8H | 4-Cl-C₆H₄ groups |
6.28 | s | 1H | H-3 (coumarin) |
¹³C NMR (126 MHz, DMSO-d₆) highlights key carbonyl and aryl signals:
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) predicts a molecular ion peak at m/z 410.9912 ([M+H]⁺), consistent with the molecular formula C₂₁H₁₂Cl₃O₂. Fragmentation patterns include loss of Cl⁻ (m/z 375.0421) and sequential cleavage of the 4-chlorophenyl groups .
Physicochemical Properties
Thermal Stability
Differential Scanning Calorimetry (DSC) data for analogous compounds suggest:
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Melting Point: 220–225°C (decomposition observed above 250°C).
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Thermogravimetric Analysis (TGA): <5% mass loss up to 200°C, indicating high thermal stability .
Solubility Profile
Solvent | Solubility (mg/mL) |
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DMSO | 45.2 |
Methanol | 12.8 |
Water | 0.03 |
The low aqueous solubility underscores the need for prodrug formulations or nanocarrier systems in biomedical applications .
Biological Activities and Applications
Anticancer Activity
Preliminary assays on hepatic (HepG2) and breast (MCF-7) cancer cells indicate:
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IC₅₀: 18.7 µM (HepG2), 22.4 µM (MCF-7).
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Apoptosis Induction: Caspase-3 activation and PARP cleavage observed at 24 hours .
Material Science Applications
The compound’s fluorescence properties (λₑₓ = 350 nm, λₑₘ = 450 nm) make it a candidate for organic light-emitting diodes (OLEDs) or sensors.
Challenges and Future Directions
While 6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one remains underexplored, its structural analogs demonstrate promising utility. Future research should prioritize:
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